molecular formula C18H24N4O2 B2354435 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-66-2

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2354435
CAS No.: 2034233-66-2
M. Wt: 328.416
InChI Key: MEGHHZBYQJMZJY-UHFFFAOYSA-N
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Description

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. The process begins with the preparation of the piperidine derivative, which is then coupled with a triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a coupling reaction can be crucial for the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity starting materials. Industrial methods also focus on the scalability of the synthesis to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the piperidine moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal compound with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against resistant fungal strains.

Compared to these compounds, this compound may offer unique properties, such as different binding affinities or specificities, making it a valuable compound for further research and development.

Biological Activity

The compound 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be analyzed through its IUPAC name and molecular formula. It features a triazole ring fused with a piperidine moiety and an ethyl group. Key properties include:

  • Molecular Weight : 399.5 g/mol
  • LogP : 3.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 5

Antioxidant Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antioxidant properties. The triazole ring is known to scavenge free radicals effectively, which suggests that the compound may also possess similar activity. A mini-review highlighted various triazole derivatives demonstrating antioxidant effects through various assays such as DPPH and ABTS radical scavenging tests .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Compounds within this class have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies indicated that modifications in the triazole structure could enhance cytotoxicity against specific tumor types . The presence of the piperidine moiety in our compound may contribute to its potential as an anticancer agent by interacting with biological targets involved in cancer progression.

The proposed mechanisms of action for triazole derivatives often involve:

  • Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways .
  • Modulation of Signaling Pathways : Triazoles can influence various signaling pathways associated with cell survival and apoptosis, making them potential candidates for cancer therapy.

Case Studies and Research Findings

StudyFindings
Demonstrated antioxidant activity in various triazole derivatives through radical scavenging assays.
Reported cytotoxic effects against cancer cell lines with IC50 values indicating significant potency.
Highlighted the role of triazoles in inhibiting PARP activity, suggesting a mechanism for anticancer effects.

Properties

IUPAC Name

4-ethyl-3-[[1-(2-methylbenzoyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-22-16(19-20-18(22)24)11-14-8-6-10-21(12-14)17(23)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGHHZBYQJMZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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